1-Cbz-3-(4-fluorophenyl)piperidin-3-ol
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Overview
Description
1-Cbz-3-(4-fluorophenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a carbobenzyloxy (Cbz) group, a fluorophenyl group, and a hydroxyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Cbz Group: The carbobenzyloxy group is attached using a carbobenzyloxy chloride reagent under basic conditions.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction using suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cbz-3-(4-fluorophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Cbz group or to modify the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deprotected or modified compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Cbz-3-(4-fluorophenyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cbz-3-(4-chlorophenyl)piperidin-3-ol
- 1-Cbz-3-(4-bromophenyl)piperidin-3-ol
- 1-Cbz-3-(4-methylphenyl)piperidin-3-ol
Uniqueness
1-Cbz-3-(4-fluorophenyl)piperidin-3-ol is unique due to the presence of the fluorine atom in the phenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C19H20FNO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 3-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H20FNO3/c20-17-9-7-16(8-10-17)19(23)11-4-12-21(14-19)18(22)24-13-15-5-2-1-3-6-15/h1-3,5-10,23H,4,11-14H2 |
InChI Key |
DIKIUHLEDGUGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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